
1-(4-Methylphenyl)but-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)but-3-en-1-amine is an organic compound characterized by a butenyl chain attached to a 4-methylphenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)but-3-en-1-amine can be synthesized through several methods. One common approach involves the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This reaction yields 1-(4-Methylphenyl)-3-buten-1-ol, which can then be converted to the amine derivative through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylbenzaldehyde, while reduction can produce 1-(4-Methylphenyl)butan-1-amine.
Applications De Recherche Scientifique
1-(4-Methylphenyl)but-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
Methiopropamine: Structurally related to methamphetamine, methiopropamine has a thiophene group with an alkyl amine substituent.
1-(4-Chlorophenyl)but-3-en-1-amine: Similar in structure but with a chlorine substituent, affecting its chemical properties and reactivity.
Uniqueness: 1-(4-Methylphenyl)but-3-en-1-amine is unique due to its specific substitution pattern and the presence of both an aromatic ring and an unsaturated chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
1-(4-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11H,1,4,12H2,2H3 |
Clé InChI |
MDEULCRXFBSDTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)


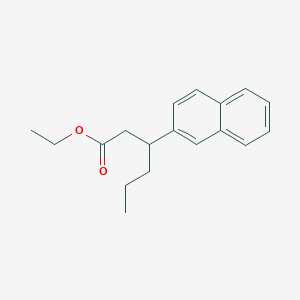
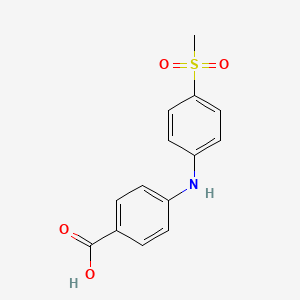
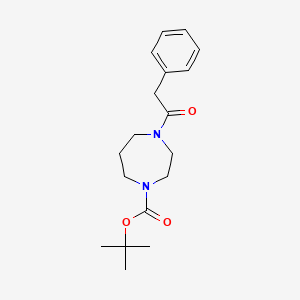
![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
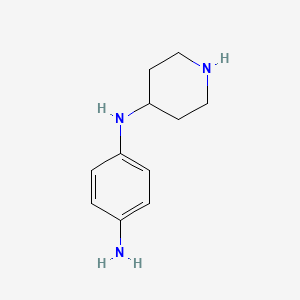
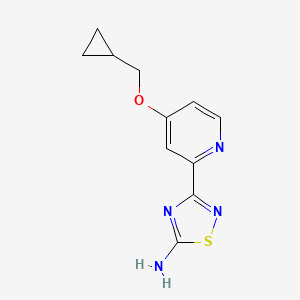
![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)
![N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide](/img/structure/B13880359.png)
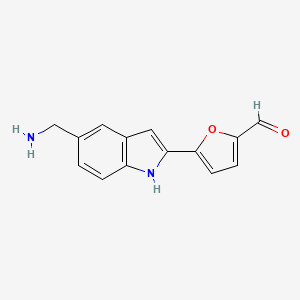
![Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)
